2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Overview
Description
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Structure and Properties
The chemical structure and properties of compounds similar to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid have been a subject of study due to their potential applications in various fields of scientific research. For instance, studies on the crystal structure of related pyridine herbicides reveal insights into the molecular interactions and three-dimensional networks formed by hydrogen bonds and weak π–π interactions, highlighting their potential utility in designing new compounds with desired chemical properties (Park et al., 2016).
Synthesis and Structural Studies
Research into the synthesis and structural characteristics of compounds with a similar molecular framework demonstrates the regioselective formation of derivatives, providing a foundation for the development of novel compounds with specific biological or chemical activities. These studies include the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showing the utility of these compounds in medicinal chemistry and chemical synthesis (Chui et al., 2004).
Biological Activity
Several studies have focused on the synthesis of new derivatives containing the pyrimidin-4-yl moiety and evaluating their biological activities. For instance, derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have shown plant growth-stimulating effects, suggesting potential applications in agriculture and plant sciences (Pivazyan et al., 2019).
Antimicrobial Activities
Research on the antimicrobial activities of new synthesized imide and Schiff's base derivatives containing the pyrimidin-4-yl and related moieties indicates that these compounds possess significant antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents to combat resistant pathogens (Sabry et al., 2013).
Molecular and Quantum Chemical Investigations
Investigations into the molecular and quantum chemical properties of substituted pyrrolidinones, including those with structural similarities to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, provide valuable insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds. Such studies are fundamental for understanding the behavior of these molecules in various chemical environments and for designing compounds with tailored electronic properties (Bouklah et al., 2012).
properties
IUPAC Name |
2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJDBRISLDRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.